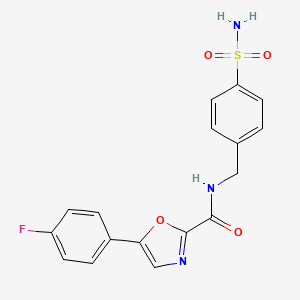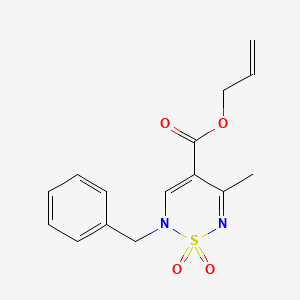![molecular formula C20H17ClN6O2 B3006936 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 1007086-69-2](/img/new.no-structure.jpg)
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a chlorophenylmethyl group, and a methylpurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The initial step involves the synthesis of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the Benzylidenehydrazinyl Group: This step involves the reaction of the purine core with benzylidenehydrazine in the presence of a suitable catalyst, often under reflux conditions.
Attachment of the Chlorophenylmethyl Group: The final step includes the alkylation of the intermediate compound with a chlorophenylmethyl halide, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
- 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-bromophenyl)methyl]-3-methylpurine-2,6-dione
Uniqueness
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is unique due to the presence of the chlorophenylmethyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
特性
CAS番号 |
1007086-69-2 |
|---|---|
分子式 |
C20H17ClN6O2 |
分子量 |
408.85 |
IUPAC名 |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN6O2/c1-26-17-16(18(28)24-20(26)29)27(12-14-9-5-6-10-15(14)21)19(23-17)25-22-11-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,25)(H,24,28,29)/b22-11+ |
InChIキー |
ZRAWOQQVEOELQR-SSDVNMTOSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)
![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)



![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)
![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)
![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)
![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)
